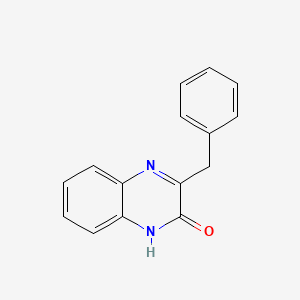
3-benzyl-1H-quinoxalin-2-one
Descripción general
Descripción
3-(phenylmethyl)-1H-quinoxalin-2-one is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
3-benzyl-1H-quinoxalin-2-one derivatives exhibit a range of biological activities, making them valuable in drug development. Notably, they have shown potential in the following areas:
- Antiviral Activity : Structure-activity relationship (SAR) studies indicate that modifications at the C-3 position enhance antiviral potency. For instance, incorporating hydrogen-bond acceptors like esters or amides significantly increases efficacy against viruses such as Hepatitis C Virus (HCV) .
- Anticancer Properties : Quinoxalinone derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. They target multiple pathways, including tubulin polymerization and receptor tyrosine kinases, which are crucial in cancer progression .
- Anti-inflammatory Effects : Some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This suggests potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Antiviral Drug Development
A study demonstrated that a series of quinoxalinone derivatives were synthesized and evaluated for their antiviral activity against HCV. The optimal compound exhibited a strong safety index alongside potent antiviral effects, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Research
Research focused on the antiproliferative effects of quinoxalinone derivatives against colorectal cancer cells revealed that certain compounds effectively inhibited cell growth by targeting specific molecular pathways involved in tumorigenesis .
Case Study 3: COX-2 Inhibition
A series of new Schiff bases derived from quinoxalinones were tested for their COX-2 inhibitory activity. The results indicated that specific substitutions on the quinoxaline core significantly enhanced inhibitory potency, paving the way for new anti-inflammatory drugs .
Data Table
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-benzyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) |
Clave InChI |
XEVRCXXOIPCZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














